2-Benzoxazolinone, 3-(3-(4-methyl-1-piperazinyl)propyl)-, dihydrochloride, hydrate
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Overview
Description
2-Benzoxazolinone, 3-(3-(4-methyl-1-piperazinyl)propyl)-, dihydrochloride, hydrate is a chemical compound with the molecular formula C15H23Cl2N3O2 and a molecular weight of 348.268 . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone, 3-(3-(4-methyl-1-piperazinyl)propyl)-, dihydrochloride, hydrate typically involves the reaction of 2-benzoxazolinone with 3-(4-methyl-1-piperazinyl)propyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride hydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Benzoxazolinone, 3-(3-(4-methyl-1-piperazinyl)propyl)-, dihydrochloride, hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-Benzoxazolinone, 3-(3-(4-methyl-1-piperazinyl)propyl)-, dihydrochloride, hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzoxazolinone, 3-(3-(4-methyl-1-piperazinyl)propyl)-, dihydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
2-Benzoxazolinone: A related compound with similar structural features but different functional groups.
3-(4-Methyl-1-piperazinyl)propyl chloride: A precursor used in the synthesis of the target compound.
Dihydrochloride Hydrate: A common form of many pharmaceutical compounds, providing stability and solubility.
Uniqueness
2-Benzoxazolinone, 3-(3-(4-methyl-1-piperazinyl)propyl)-, dihydrochloride, hydrate stands out due to its unique combination of structural features and functional groups, which confer specific chemical and biological properties. Its versatility in various scientific research applications makes it a valuable compound in the fields of chemistry, biology, medicine, and industry .
Properties
CAS No. |
13451-77-9 |
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Molecular Formula |
C15H23Cl2N3O2 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
3-[3-(4-methylpiperazin-1-yl)propyl]-1,3-benzoxazol-2-one;dihydrochloride |
InChI |
InChI=1S/C15H21N3O2.2ClH/c1-16-9-11-17(12-10-16)7-4-8-18-13-5-2-3-6-14(13)20-15(18)19;;/h2-3,5-6H,4,7-12H2,1H3;2*1H |
InChI Key |
XLIDLRIDOOTOJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3OC2=O.Cl.Cl |
Origin of Product |
United States |
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